3-(2,2-Difluoropropoxy)-4-methylbenzoic acid
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Overview
Description
3-(2,2-Difluoropropoxy)-4-methylbenzoic acid is an organic compound characterized by the presence of a difluoropropoxy group attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with 2,2-difluoropropanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The purification of the final product is achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropoxy)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2,2-Difluoropropoxy)-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoropropionic acid
- 4-Methylbenzoic acid
- 3-(2,2-Difluoropropoxy)benzoic acid
Uniqueness
3-(2,2-Difluoropropoxy)-4-methylbenzoic acid is unique due to the presence of both the difluoropropoxy group and the methyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H12F2O3 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(2,2-difluoropropoxy)-4-methylbenzoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-7-3-4-8(10(14)15)5-9(7)16-6-11(2,12)13/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
SHJKJUKBJFRLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC(C)(F)F |
Origin of Product |
United States |
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